molecular formula C20H23NO2 B5718647 (E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Cat. No.: B5718647
M. Wt: 309.4 g/mol
InChI Key: BBWBVTHRYHMBEP-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the condensation of 4-methoxybenzaldehyde with N,N-diethyl-2-phenylacetamide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit the activity of estrogen receptors (ERα) in breast cancer cells, leading to cytotoxic effects. Molecular docking and dynamic simulations have revealed that the compound binds to the active site of the receptor, disrupting its function and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to its specific structural features and its ability to inhibit estrogen receptors, making it a promising candidate for anticancer therapy. Its combination of diethylamine and methoxyphenyl groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-4-21(5-2)20(22)19(17-9-7-6-8-10-17)15-16-11-13-18(23-3)14-12-16/h6-15H,4-5H2,1-3H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWBVTHRYHMBEP-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.